4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

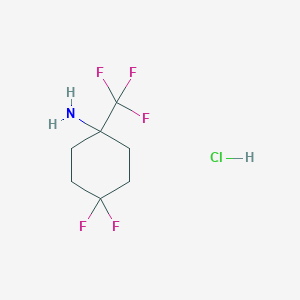

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 4,4-positions of the cyclohexane ring and a trifluoromethyl (-CF₃) group at the 1-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by its fluorine substituents. The hydrochloride salt form enhances stability and solubility for laboratory applications.

Properties

IUPAC Name |

4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F5N.ClH/c8-6(9)3-1-5(13,2-4-6)7(10,11)12;/h1-4,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFFBCPTPURNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(F)(F)F)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126159-54-2 | |

| Record name | 4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the introduction of fluorine atoms into the cyclohexane ring. One common method includes the reaction of cyclohexanone with difluoromethylating agents under controlled conditions to introduce the difluoro and trifluoromethyl groups. The amine group is then introduced through reductive amination, followed by the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with stringent control over reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine group in this compound participates in classical amine reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.

Example :

Conditions : DCM solvent, KCO base, 25°C, 12 hours.

Acylation

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Yield : ~85% using triethylamine as a base.

Fluorine-Specific Reactivity

The fluorinated cyclohexane ring and trifluoromethyl group enable distinct transformations:

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of fluorine atoms activates the ring for substitution. For example, reaction with sodium methoxide replaces fluorine at the 4-position:

Conditions : DMF, 80°C, 6 hours.

Cycloaddition Reactions

Participates in [2+3] cycloadditions with aryl diazo compounds to form fluorinated heterocycles. A Rh-catalyzed reaction with trifluoromethyl diazoalkanes yields β-lactams (e.g., Scheme 11 in ):

Product : (3S,4R)-4-oxo-3-(trifluoromethyl)azetidine derivatives.

Yield : 72–78%, Diastereoselectivity : >95:5 .

Metal-Catalyzed C–H Functionalization

The trifluoromethyl group directs regioselective C–H activation under palladium or copper catalysis:

Copper-Catalyzed gem-Difluoro Alkenylation

Reacts with electron-rich anilines via a Cu-carbene intermediate (Scheme 21 in ):

Conditions : Cu(OTf), DCE, 25°C, 12 hours.

Chemoselectivity : >90% for β-fluoride elimination .

Acid-Base Behavior

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free amine:

pKa : ~9.2 (amine group).

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Alkylation | CHI, KCO, DCM | N-Methyl derivative | 80% | >95% |

| Acylation | AcCl, EtN, THF | Acetylated amide | 85% | N/A |

| Cycloaddition | Rh, diazoalkanes | β-Lactam | 75% | >95:5 dr |

| C–H Alkenylation | Cu(OTf), anilines | gem-Difluoro alkene | 90% | >90% |

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is being investigated for its potential therapeutic applications. The presence of fluorine enhances the compound's binding affinity to biological targets, which may lead to the development of new pharmaceuticals.

Case Studies:

- Anticancer Research : Preliminary studies suggest that fluorinated compounds can exhibit enhanced efficacy against certain cancer cell lines due to their ability to interact with specific molecular pathways involved in tumor growth and proliferation.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Synthesis Example:

The synthesis typically involves the reaction of 4,4-difluorocyclohexanone with amines under controlled conditions to yield various derivatives, including those used in pharmaceutical development.

Material Science

In material science, this compound is explored for its potential use in developing new materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Trifluoromethyl vs. Methyl : The target compound’s trifluoromethyl group increases molecular weight by ~67 g/mol compared to the methyl analog (). The -CF₃ group also enhances electron-withdrawing effects, reducing amine basicity and altering reactivity in synthetic pathways .

- Aromatic vs. Aliphatic Substituents : The 3-(trifluoromethyl)phenyl analog () exhibits a bulkier aromatic substituent, which may influence binding affinity in receptor-targeted applications but reduces solubility compared to aliphatic groups like -CF₃ .

Pricing and Availability:

- This reflects the complexity of introducing multiple fluorine atoms and the trifluoromethyl group .

- Suppliers : Apollo Scientific, Combi-Blocks, and CymitQuimica are primary suppliers for these compounds, with the target compound listed as a "building block" for specialized research ().

Biological Activity

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS Number: 2126159-54-2) is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, compounds similar to this compound were found to exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) for several hits was determined, with some analogs showing MIC values as low as 2 µM .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups in the molecular structure has been shown to enhance biological activity significantly. For example, the SAR studies indicated that modifications at specific positions of the cyclohexane ring could lead to improved potency against target pathogens. Compounds with a para-trifluoromethyl substitution demonstrated increased inhibition of serotonin uptake compared to their non-fluorinated counterparts .

Case Study 1: Antitubercular Activity

A study focused on a series of fluorinated amines, including derivatives of this compound, evaluated their effectiveness against M. tuberculosis. The results showed that specific analogs exhibited potent activity with MIC values below 20 µM, indicating a promising avenue for developing new antitubercular agents .

| Compound | MIC (µM) | % Inhibition (MTB) | IC (HepG2) |

|---|---|---|---|

| 4PP-1 | 6.3 | 100 | >80 |

| AAP | 23 | 99 | 27 |

| AMQ-5 | 7.8 | 98 | 2 |

| APT | 6.9 | 99 | 0.47 |

Case Study 2: Selective Serotonin Reuptake Inhibition

Another notable study investigated the compound's potential as a selective serotonin reuptake inhibitor (SSRI). The presence of the trifluoromethyl group was crucial in enhancing the binding affinity to the serotonin transporter, leading to improved therapeutic effects compared to traditional SSRIs .

Q & A

Q. How can reaction pathways be elucidated for novel derivatives of this compound?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to trace fragmentation patterns. Isotopic labeling (e.g., ¹⁸O or ²H) clarifies mechanistic steps. For intermediates, in situ IR spectroscopy tracks functional group transformations, while stopped-flow techniques capture rapid kinetic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.